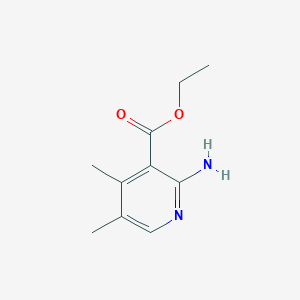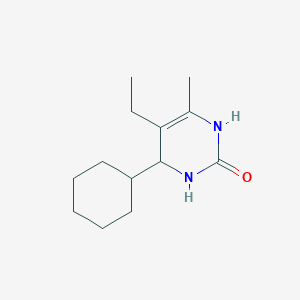
4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Biginelli reaction or other synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of certain groups with others under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary widely but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidinone derivative, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one: can be compared with other dihydropyrimidinones, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The cyclohexyl group, for example, may confer unique steric and electronic properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C13H22N2O |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
4-cyclohexyl-5-ethyl-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H22N2O/c1-3-11-9(2)14-13(16)15-12(11)10-7-5-4-6-8-10/h10,12H,3-8H2,1-2H3,(H2,14,15,16) |
Clave InChI |
PLXCJIQWUGYVCY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)NC1C2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


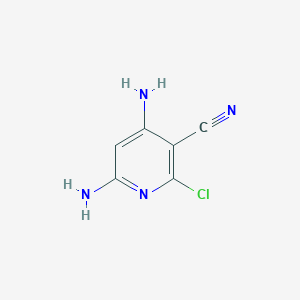

![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)
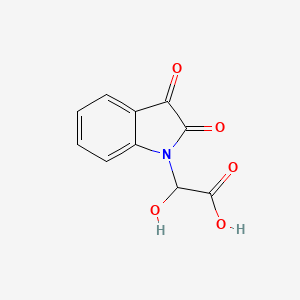
![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
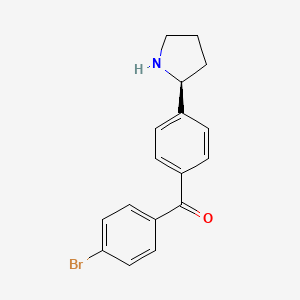

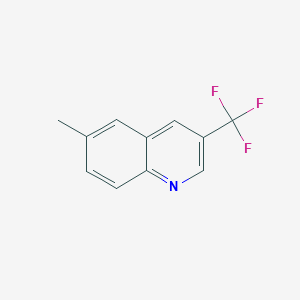
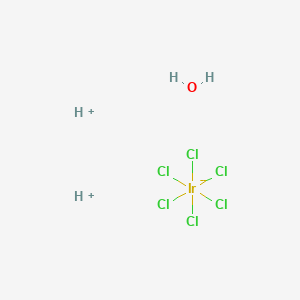
![7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)
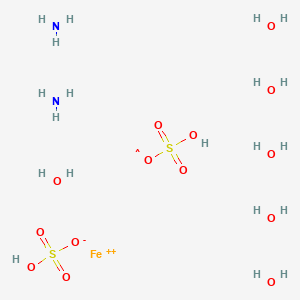
![(2S,4S)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13114250.png)
